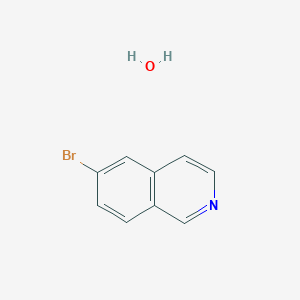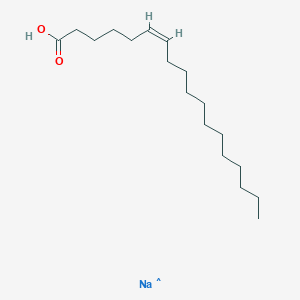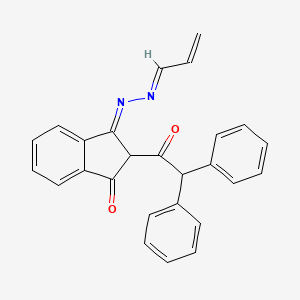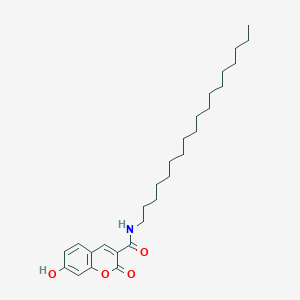
L-lactaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
L-lactaldehyde can be synthesized through several methods. One efficient and scalable method involves the biocatalytic asymmetric reduction of 1,1-dimethoxy-2-propanone using suitable ketoreductases to produce enantiomerically pure (S)- and ®-1,1-dimethoxy-2-propanols. The removal of the protecting group yields (S)- and ®-lactaldehydes in high yield and excellent enantiomeric and chemical purity . Another method involves the reaction of D-threonine with ninhydrin, followed by purification .
Analyse Chemischer Reaktionen
L-lactaldehyde undergoes various chemical reactions, including oxidation and reduction. Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme lactaldehyde dehydrogenase . Under anaerobic conditions, it is reduced to L-1,2-propanediol by the enzyme propanediol oxidoreductase . Common reagents used in these reactions include NAD+ and NADH, which act as cofactors in the oxidation and reduction processes . The major products formed from these reactions are L-lactate and L-1,2-propanediol .
Wissenschaftliche Forschungsanwendungen
L-lactaldehyde has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it plays a role in the metabolic pathways of L-fucose and L-rhamnose utilization in Escherichia coli . In medicine, it is involved in the pyruvate metabolism pathway and is irreversibly produced from pyruvaldehyde via the enzyme aldehyde reductase . In industry, this compound is used in the production of lactic acid and other chemicals .
Wirkmechanismus
The mechanism of action of L-lactaldehyde involves its conversion to other compounds through enzymatic reactions. Under aerobic conditions, this compound is oxidized to L-lactate by lactaldehyde dehydrogenase, while under anaerobic conditions, it is reduced to L-1,2-propanediol by propanediol oxidoreductase . The regulation of these reactions is influenced by the NAD/NADH ratio, which acts as a regulatory mechanism .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
3913-64-2 |
|---|---|
Molekularformel |
C3H6O2 |
Molekulargewicht |
74.08 g/mol |
IUPAC-Name |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
InChI-Schlüssel |
BSABBBMNWQWLLU-VKHMYHEASA-N |
Isomerische SMILES |
C[C@@H](C=O)O |
Kanonische SMILES |
CC(C=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)









